2-(4-Bromomethylphenyl)pyridine
Overview
Description
2-(4-Bromomethylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a pyridine ring substituted with a bromomethylphenyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with various proteins or enzymes in the cell.
Mode of Action
Bromomethyl groups are known to be reactive and can undergo various chemical reactions, such as nucleophilic substitution . This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially react with nucleophilic sites on its target molecules, leading to changes in their structure and function.
Biochemical Pathways
Bromomethyl compounds are often used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.
Result of Action
Given its use in proteomics research , it may be involved in the modification of proteins, potentially leading to changes in their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromomethylphenyl)pyridine involves the reaction of 4-bromomethylbenzaldehyde with pyridine under specific conditions . The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent unwanted side reactions. Another method involves the use of hydrobromic acid and a suitable solvent to facilitate the bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using hydrobromic acid and other brominating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromomethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and amines.
Oxidation Products: Oxidation typically yields carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
2-(4-Bromomethylphenyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloromethyl)phenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methyl)phenyl)pyridine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-(4-Nitromethyl)phenyl)pyridine: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
2-(4-Bromomethylphenyl)pyridine is unique due to its bromomethyl group, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257907-04-3 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-(Bromomethyl)phenyl)pyridine in the synthesis of calix[6]arene derivatives?
A1: 2-(4-(Bromomethyl)phenyl)pyridine serves as a key reagent in the synthesis of calix[6]arene derivatives with specific functionalities. The compound reacts with the 1,3,5-trimethylether of the t-Bu-calix[6]arene in the presence of sodium hydride. This reaction leads to the attachment of the 4'-(pyrid-2' '-yl)phenylmethoxy group to the calix[6]arene scaffold. [] This functionalization contributes to the formation of deep cavities within the calix[6]arene structure, as evidenced by the X-ray crystal structure. [] These cavities can potentially encapsulate guest molecules, highlighting the potential of these derivatives in host-guest chemistry and related applications.
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